molecular formula C13H12N2OS2 B384461 2-methylene-6,7,8,9-tetrahydro-2H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 52881-33-1

2-methylene-6,7,8,9-tetrahydro-2H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B384461
CAS No.: 52881-33-1
M. Wt: 276.4g/mol
InChI Key: OXIIYKUNBOLFAC-UHFFFAOYSA-N
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Description

2-methylene-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that combines elements of benzothiophene, thiazole, and pyrimidine.

Preparation Methods

The synthesis of 2-methylene-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-methylene-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other benzothiophene, thiazole, and pyrimidine derivatives. What sets 2-methylene-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties. Some similar compounds are:

Properties

IUPAC Name

13-methylidene-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-7-6-15-12(16)10-8-4-2-3-5-9(8)18-11(10)14-13(15)17-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIIYKUNBOLFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN2C(=O)C3=C(N=C2S1)SC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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